3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde
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Overview
Description
3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde is a chemical compound with the molecular formula C13H10Cl2NO3 It is characterized by the presence of a dichloropyridine moiety and a methoxybenzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropyridine and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Coupling Reaction: The 2,6-dichloropyridine undergoes a nucleophilic substitution reaction with 4-methoxybenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzoic acid.
Reduction: 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The dichloropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The methoxybenzaldehyde group can also participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the target compound.
4-Methoxybenzaldehyde: Another precursor used in the synthesis.
2,6-Dichloropyridine-4-methanol: A related compound with similar structural features.
Uniqueness
3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde is unique due to the combination of the dichloropyridine and methoxybenzaldehyde moieties, which confer specific chemical and biological properties not found in the individual precursors or related compounds.
Biological Activity
3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde is a chemical compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a dichloropyridine moiety and a methoxybenzaldehyde group, which contribute to its unique properties.
- Molecular Formula : C13H10Cl2NO3
- Molecular Weight : 295.13 g/mol
- Chemical Structure : The compound consists of a dichloropyridine ring attached to a methoxybenzaldehyde, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- The dichloropyridine moiety may inhibit specific enzymes or receptors, impacting cellular pathways.
- The methoxybenzaldehyde group can participate in biochemical reactions, potentially leading to antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dichloropyridine ring is often associated with enhanced activity against various pathogens.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.
Phosphodiesterase Inhibition
Similar compounds have been studied as phosphodiesterase (PDE) inhibitors, which play a role in regulating cellular signaling pathways. PDE inhibitors are known for their anti-inflammatory effects and potential use in treating respiratory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of derivatives of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing activity.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, indicating potential as an anticancer agent. Further investigations into its mechanism revealed that it activates caspase pathways leading to apoptosis.
Properties
IUPAC Name |
3-[(2,6-dichloropyridin-4-yl)methoxy]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-19-11-3-2-9(7-18)4-12(11)20-8-10-5-13(15)17-14(16)6-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDHEWLBDQJZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC(=NC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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